N-(4-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide
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Overview
Description
N-(4-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide, commonly known as CDEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDEA is a member of the family of N-phenylalkyl-substituted diamides, which have been extensively studied for their biological and pharmacological properties.
Mechanism of Action
The exact mechanism of action of CDEA is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, CDEA has been shown to induce apoptosis, or programmed cell death, through the activation of caspases and the inhibition of NF-kB signaling. In inflammatory cells, CDEA has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
CDEA has been shown to have various biochemical and physiological effects in cells and organisms. In plants, CDEA has been shown to inhibit the activity of certain enzymes involved in photosynthesis and respiration, leading to the death of weeds. In cancer cells, CDEA has been shown to induce cell death and inhibit tumor growth. In inflammatory cells, CDEA has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammation.
Advantages and Limitations for Lab Experiments
CDEA has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method and high purity yield. Another advantage is its broad range of potential applications in various fields. However, one limitation is its potential toxicity and need for careful handling. Another limitation is the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of CDEA. One direction is further investigation of its potential applications in medicine, particularly in the treatment of cancer and inflammatory diseases. Another direction is the development of more efficient and environmentally friendly synthesis methods. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other fields such as material science and agriculture.
Synthesis Methods
CDEA can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with 2,4-dimethylphenylamine to form the intermediate product, which is then treated with ethylenediamine to yield CDEA. The purity and yield of CDEA can be improved through various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
CDEA has been studied extensively for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, CDEA has been shown to possess herbicidal properties and can be used as a selective herbicide for controlling weeds in crops. In medicine, CDEA has been investigated for its anti-cancer and anti-inflammatory properties, and has shown promising results in preclinical studies. In material science, CDEA has been used as a surfactant and emulsifier in the production of nanoparticles and other materials.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2,4-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-3-8-15(12(2)9-11)20-17(22)16(21)19-10-13-4-6-14(18)7-5-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLPEYDACFEPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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